4-Cyclohexylbenzonitrile
Description
4-Cyclohexylbenzonitrile (C₁₃H₁₅N) is a nitrile-substituted aromatic compound featuring a cyclohexyl group para to the cyano functionality. It is synthesized via cross-coupling reactions, such as the coupling of cyclohexane with 4-bromobenzonitrile, yielding 46–92% depending on the method . Structural characterization by ¹H and ¹³C NMR confirms the presence of characteristic signals: aromatic protons at δ 7.56–7.27 ppm, cyclohexyl protons between δ 2.61–1.19 ppm, and a nitrile carbon at δ 119.2 ppm . Mass spectrometry (MS) reveals a molecular ion peak at m/z 185 (M⁺) and fragmentation patterns consistent with cyclohexylbenzene derivatives .
A key application of this compound is in liquid crystal (LC) mixtures, where its rigid cyclohexyl-aromatic structure contributes to mesophase stability and dielectric anisotropy in displays .
Properties
Molecular Formula |
C13H15N |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-cyclohexylbenzonitrile |
InChI |
InChI=1S/C13H15N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5H2 |
InChI Key |
OFYAEKMIQIIUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs: Alkyl-Substituted Cyclohexylbenzonitriles
Compounds with varying alkyl chains on the cyclohexyl group exhibit distinct physicochemical properties:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Application |
|---|---|---|---|---|
| 4-Cyclohexylbenzonitrile | -C₆H₁₁ | C₁₃H₁₅N | 185.3 g/mol | Liquid crystal displays |
| 4-(trans-4-Pentylcyclohexyl)benzonitrile | -C₅H₁₁ (trans-4) | C₁₈H₂₅N | 255.4 g/mol | LC mixtures (PCH5) |
| 4-(4-Ethylcyclohexyl)benzonitrile | -C₂H₅ (4-position) | C₁₅H₁₉N | 213.3 g/mol | Research/LC intermediates |
- Impact of Alkyl Chain Length : Longer alkyl chains (e.g., pentyl in PCH5) increase molecular weight and hydrophobicity, enhancing thermal stability in LC phases .
- Stereochemistry : Trans-configuration (e.g., trans-4-pentyl) improves mesophase alignment due to reduced steric hindrance .
Functional Analogs: Amino-Substituted Benzonitriles
Replacing the cyclohexyl group with amino substituents alters reactivity and toxicity:
| Compound Name | Functional Group | Molecular Formula | Key Difference from this compound |
|---|---|---|---|
| 4-(Hexylamino)benzonitrile | -NH-C₆H₁₃ | C₁₃H₁₈N₂ | Higher polarity due to -NH-; limited toxicity data |
- Polarity: The amino group increases solubility in polar solvents but reduces thermal stability compared to cyclohexyl analogs .
- Toxicity: Acute and chronic toxicity data for amino derivatives remain uncharacterized, necessitating cautious handling .
Physicochemical and Spectroscopic Comparison
NMR Data
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